molecular formula C16H27BO2S B15302376 4,4,5,5-Tetramethyl-2-[3-(thian-4-yl)bicyclo[1.1.1]pentan-1-yl]-1,3,2-dioxaborolane

4,4,5,5-Tetramethyl-2-[3-(thian-4-yl)bicyclo[1.1.1]pentan-1-yl]-1,3,2-dioxaborolane

Cat. No.: B15302376
M. Wt: 294.3 g/mol
InChI Key: WQQAXCJYEBMOAZ-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-[3-(thian-4-yl)bicyclo[111]pentan-1-yl]-1,3,2-dioxaborolane is a complex organic compound that features a unique bicyclo[111]pentane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-[3-(thian-4-yl)bicyclo[111]pentan-1-yl]-1,3,2-dioxaborolane typically involves multiple steps One common method starts with the preparation of the bicyclo[11The reaction conditions often require the use of specific catalysts and reagents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance efficiency and reduce costs .

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-[3-(thian-4-yl)bicyclo[1.1.1]pentan-1-yl]-1,3,2-dioxaborolane can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

4,4,5,5-Tetramethyl-2-[3-(thian-4-yl)bicyclo[1.1.1]pentan-1-yl]-1,3,2-dioxaborolane has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,4,5,5-Tetramethyl-2-[3-(thian-4-yl)bicyclo[1.1.1]pentan-1-yl]-1,3,2-dioxaborolane involves its interaction with specific molecular targets. The compound can form stable complexes with various substrates, facilitating chemical transformations. The pathways involved often include the activation of the boron center, which can participate in various catalytic cycles .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4,4,5,5-Tetramethyl-2-[3-(thian-4-yl)bicyclo[1.1.1]pentan-1-yl]-1,3,2-dioxaborolane lies in its complex structure, which combines the stability of the bicyclo[1.1.1]pentane core with the reactivity of the boron center. This makes it a versatile compound for various applications in synthetic chemistry and beyond .

Properties

Molecular Formula

C16H27BO2S

Molecular Weight

294.3 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-[3-(thian-4-yl)-1-bicyclo[1.1.1]pentanyl]-1,3,2-dioxaborolane

InChI

InChI=1S/C16H27BO2S/c1-13(2)14(3,4)19-17(18-13)16-9-15(10-16,11-16)12-5-7-20-8-6-12/h12H,5-11H2,1-4H3

InChI Key

WQQAXCJYEBMOAZ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C23CC(C2)(C3)C4CCSCC4

Origin of Product

United States

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